Diethyl 2-[(4-methylphenyl)methylene]malonate
Description
Properties
IUPAC Name |
diethyl 2-[(4-methylphenyl)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKBMHTZKUMANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348885 | |
| Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14111-33-2 | |
| Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Immobilized Bovine Serum Albumin (BSA)
Bovine serum albumin (BSA) immobilized on epoxy-functionalized Immobead IB-350 has emerged as an efficient biocatalyst for this reaction. Key parameters include:
-
Solvent : Dimethyl sulfoxide (DMSO), which solubilizes both reactants and stabilizes the protein structure.
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Temperature : Room temperature (25°C), eliminating energy-intensive heating.
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Molar Ratio : A slight excess of diethyl malonate (1.2:1 relative to aldehyde) ensures complete conversion.
Under these conditions, the reaction achieves yields of 85–89% with >95% purity after extraction with heptane and enzymatic treatment using Candida antarctica lipase B (CAL B). The immobilized BSA retains activity over five cycles, with no significant yield reduction, underscoring its practical utility.
Immobilized Gelatine
Gelatine, immobilized on Immobead IB-350, offers a cost-effective alternative to BSA. Binding studies reveal a maximum loading of 171 µg gelatine per mg polymer, with a dissociation constant () of 19 mg/mL. Reaction conditions mirror those of BSA:
The gelatine system also supports five reuse cycles, highlighting its robustness. Structural analysis suggests that lysine, aspartate, and glutamate residues in gelatine facilitate base catalysis, mimicking traditional amine catalysts like piperidine.
Comparative Analysis of Catalytic Methods
The table below summarizes key metrics for BSA- and gelatine-catalyzed methods:
| Parameter | BSA | Gelatine |
|---|---|---|
| Catalyst Loading (mg/g polymer) | 90–100 µg/mg | 171 µg/mg |
| Solvent | DMSO | DMSO |
| Temperature (°C) | 25 | 25 |
| Reaction Time (h) | 12 | 12 |
| Yield (%) | 85–89 | 85–89 |
| Recyclability (cycles) | 5 | 5 |
Both systems eliminate the need for toxic solvents or high temperatures, aligning with green chemistry principles. DMSO’s high boiling point (189°C) facilitates recovery via distillation, reducing waste.
Alternative Synthetic Approaches
While Knoevenagel condensation dominates, other methods have been explored:
Traditional Base Catalysis
Early syntheses employed piperidine or pyridine in ethanol or toluene. However, these methods suffer from:
Solid Acid/Base Catalysts
Mechanistic Insights and Kinetics
The reaction follows second-order kinetics, with rate dependence on both aldehyde and malonate concentrations. Immobilized proteins enhance reaction rates by stabilizing the transition state through hydrogen bonding and hydrophobic interactions. Isotopic labeling studies confirm that the rate-determining step is the elimination of water, consistent with classical Knoevenagel mechanisms.
Industrial and Environmental Considerations
Scaling up immobilized BSA or gelatine systems requires addressing:
Chemical Reactions Analysis
Diethyl 2-[(4-methylphenyl)methylene]malonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester groups.
Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Scientific Research Applications
Diethyl 2-[(4-methylphenyl)methylene]malonate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[(4-methylphenyl)methylene]malonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Diethyl 2-[(4-methylphenyl)methylene]malonate can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester used in various organic syntheses.
Diethyl 2-(4-methylbenzylidene)malonate: A closely related compound with similar structural features.
Propanedioic acid, 2-[(4-methylphenyl)methylene]-, 1,3-diethyl ester: Another similar ester with comparable properties.
These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.
Biological Activity
Diethyl 2-[(4-methylphenyl)methylene]malonate, with the chemical formula C15H18O4 and a molecular weight of 262.3 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a malonate moiety with two ethyl ester groups and a substituted phenyl group. This structure is crucial for its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C15H18O4 |
| Molecular Weight | 262.3 g/mol |
| Purity | >95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
- Receptor Binding : It may bind to receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains and fungi. This suggests potential applications in treating infections caused by resistant pathogens.
Antitumor Activity
Certain analogs have shown promise in antitumor activity through mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor growth. Studies have indicated that compounds with similar structures can affect cell cycle progression and promote cancer cell death.
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antitumor Research : In vitro studies reported in Bioorganic & Medicinal Chemistry Letters showed that certain derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound might interfere with specific signaling pathways involved in cell survival and proliferation, highlighting its potential as a lead compound for drug development .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate | C15H18ClNO4 | Contains a chloro-substituted aniline | Potentially enhanced biological activity due to chlorine substitution |
| Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylene | C15H18ClFNO4 | Contains fluorine substitution | Different reactivity profile due to fluorine presence |
| Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonate | C15H18BrN | Bromine substitution | Unique reactivity due to bromine |
Q & A
Q. What are the standard synthetic routes for Diethyl 2-[(4-methylphenyl)methylene]malonate?
Methodological Answer: The compound is typically synthesized via condensation reactions between substituted anilines and ethoxymethylenemalonate (EMME). A common protocol involves:
Mixing 4-methylaniline with EMME in a 1:1 molar ratio.
Heating the mixture at 120–130°C for 2–3 hours under inert conditions (e.g., nitrogen atmosphere) .
Cooling the reaction mixture, followed by purification via recrystallization (e.g., using methanol or diethyl ether) .
Key parameters affecting yield include solvent choice (toluene or ethanol), reaction time, and temperature control. Yields typically range from 70% to 90% under optimized conditions .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Q. What are the primary chemical reactions involving this compound?
Methodological Answer:
- Knoevenagel Condensation : Reacts with aldehydes to form α,β-unsaturated carbonyl compounds, useful in heterocyclic synthesis .
- Cyclization : Under reflux in diphenyl ether or acetic acid, it forms quinoline derivatives via elimination of ethanol .
- Hydrolysis : Acidic or basic conditions cleave ester groups to yield malonic acid derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer: Systematic optimization involves:
- Catalyst Screening : Piperidine or acetic acid enhances condensation efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate reactions compared to toluene .
- Temperature Control : Higher temperatures (130°C vs. 120°C) reduce reaction time but risk decomposition .
- In Situ Monitoring : TLC or HPLC tracks intermediate formation to adjust reaction termination .
Contradictory yield reports (e.g., 73% vs. 90%) can be addressed by standardizing solvent purity and anhydrous conditions.
Q. How do substituents on the aniline ring influence reactivity and biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Br, Cl) : Increase electrophilicity, enhancing reactivity in cross-coupling reactions .
- Electron-Donating Groups (e.g., OCH₃) : Stabilize intermediates, favoring cyclization pathways .
- Biological Impact : Bromine substitutions (e.g., in ) correlate with antimicrobial activity, likely due to enhanced lipophilicity and target binding .
Table: Substituent Effects
| Substituent | Reactivity Trend | Biological Activity |
|---|---|---|
| -Br | ↑ Electrophilicity | Antimicrobial |
| -OCH₃ | Stabilizes intermediates | Anticancer |
| -Cl | Moderate reactivity | Antifungal |
Q. How should researchers address contradictory data in reported reaction mechanisms?
Methodological Answer:
Q. What methodologies assess the biological activity of this compound derivatives?
Methodological Answer:
- Antimicrobial Assays :
- Broth Dilution : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
- Time-Kill Studies : Evaluate bactericidal kinetics .
- Anticancer Screening :
- MTT Assay : Measure cytotoxicity in cancer cell lines (e.g., MCF-7) .
- Apoptosis Markers : Flow cytometry for caspase activation .
Q. How can computational modeling enhance understanding of structure-activity relationships?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
